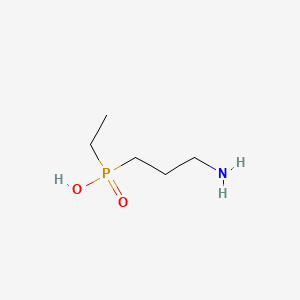
CGP 36216
Cat. No. B1139186
M. Wt: 151.14 g/mol
InChI Key: RWCIPYZWXPUGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09035088B2
Procedure details


In a glass autoclave, 240 g of ethanol, 68 g of ammonia, 52 g of water, 6.4 g of Raney® nickel (doped with 1.5% by weight of chromium), 54.4 g (0.37 mol) of ethyl-(2-cyanoethyl)phosphinic acid (produced as in Example 5) are reacted at 70° C. with hydrogen at 25 bar. Following a reaction time of 8 hours, the autoclave was let down, the reaction solution was filtered and the filtrate was concentrated in vacuo. The residue obtained is taken up in 150 g of water admixed with about 30 g (0.37 mol) of 50% sodium hydroxide solution and neutralized by addition of about 18.1 g (0.19 mol) of concentrated sulfuric acid, and thereafter the water is distilled off in vacuo. The residue is taken up in ethanol and filtered. The solvent of the filtrate is removed. The product is purified by chromatography to obtain 37.4 g (67% of theory) of ethyl(3-aminopropyl)phosphinic acid as colorless oil.




Name
ethyl-(2-cyanoethyl)phosphinic acid
Quantity
54.4 g
Type
reactant
Reaction Step Four





Yield
67%
Identifiers


|
REACTION_CXSMILES
|
N.[CH2:2]([P:4]([CH2:7][CH2:8][C:9]#[N:10])(=[O:6])[OH:5])[CH3:3].[H][H].[OH-].[Na+].S(=O)(=O)(O)O>O.[Ni].C(O)C>[CH2:2]([P:4]([CH2:7][CH2:8][CH2:9][NH2:10])(=[O:5])[OH:6])[CH3:3] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
18.1 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
68 g
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
ethyl-(2-cyanoethyl)phosphinic acid
|
|
Quantity
|
54.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)P(O)(=O)CCC#N
|
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
52 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
240 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a reaction time of 8 hours
|
|
Duration
|
8 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the water is distilled off in vacuo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent of the filtrate is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is purified by chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)P(O)(=O)CCCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 37.4 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
